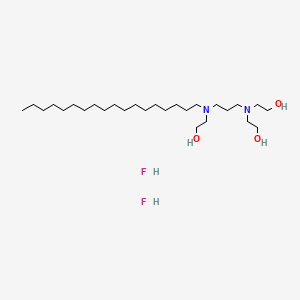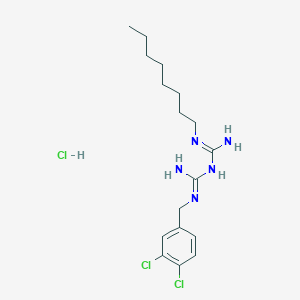![molecular formula C19H19NO3 B1677259 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolcarbonsäure CAS No. 878978-76-8](/img/structure/B1677259.png)
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolcarbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Diese Verbindung hat in der medizinischen Chemie, insbesondere bei der Entwicklung von niedermolekularen Inhibitoren, Potenzial gezeigt. Sie wurde in Assays der Universität von New Mexico mit einem EC50 von 158 nM identifiziert . Dies deutet darauf hin, dass sie ein vielversprechender Kandidat für die Medikamentenentwicklung sein könnte, insbesondere bei der gezielten Ansteuerung von Proteinen wie Ras, die an verschiedenen Krebsarten beteiligt sind.
Umweltwissenschaften
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolcarbonsäure, auch bekannt als DIMPA, hat aufgrund ihres Potenzials für Umweltanwendungen Aufmerksamkeit erregt. Sie könnte an der Synthese umweltfreundlicher Chemikalien beteiligt sein oder in Prozessen verwendet werden, die darauf abzielen, die Umweltverschmutzung zu reduzieren und die Nachhaltigkeit zu verbessern.
Biochemie
In der Biochemie könnte die Affinität dieser Verbindung zu bestimmten Proteinen zur Untersuchung von Protein-Ligand-Wechselwirkungen genutzt werden . Sie könnte als Werkzeug dienen, um die Wirkmechanismen von Enzymen und Rezeptoren zu entschlüsseln, was für das Verständnis zellulärer Prozesse und die Entwicklung therapeutischer Interventionen entscheidend ist.
Pharmakologie
Das pharmakologische Interesse an this compound liegt in ihrem Potenzial als therapeutisches Mittel. Ihre Wirksamkeit bei der Bindung an wichtige biologische Zielmoleküle legt nahe, dass sie ein Leitmolekül bei der Entwicklung neuer Medikamente für Krankheiten sein könnte, bei denen Protein-Interaktionen eine bedeutende Rolle spielen .
Wirkmechanismus
Target of Action
The primary target of 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid is the Ras-related C3 botulinum toxin substrate 1 (Mus musculus) . This protein plays a crucial role in intracellular signal transduction.
Mode of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This interaction can lead to changes in the activity of these receptors and subsequently alter cellular functions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
As an indolyl carboxylic acid , this compound may have certain pharmacokinetic properties common to this class of compounds.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIWWFBJKBUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



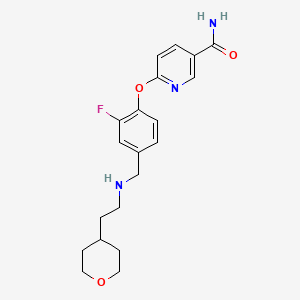
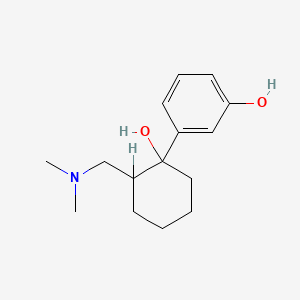
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
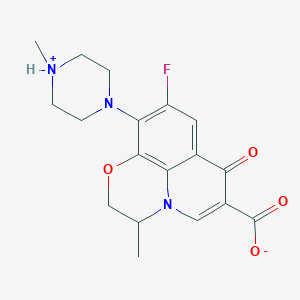
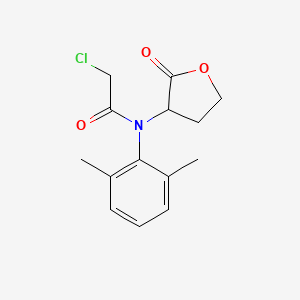
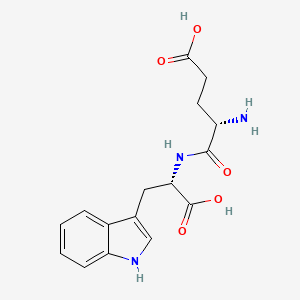

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)


![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)
